molecular formula C25H31NO5S B4300383 3,5-DIMETHYL 1-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(THIOPHEN-3-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIMETHYL 1-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(THIOPHEN-3-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Katalognummer: B4300383
Molekulargewicht: 457.6 g/mol
InChI-Schlüssel: QICNBNVEEHYXLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a 1,4-dihydropyridine (1,4-DHP) derivative featuring a bulky adamantane-oxyethyl substituent at the N1 position and a thiophene ring at the C4 position. The dihydropyridine core is esterified with methyl groups at the 3- and 5-positions, a structural motif common in calcium channel blockers like nifedipine.

Synthesis typically involves a Hantzsch-type cyclization, where a β-keto ester, aldehyde, and ammonia precursor react under acidic conditions. The adamantane-oxyethyl chain is introduced via alkylation, and the thiophene substituent is incorporated during the cyclization step, analogous to methods described for pyrimidine derivatives with thioether linkages . Structural validation via X-ray crystallography (using SHELX programs ) confirms the planar 1,4-DHP ring and the spatial orientation of substituents, critical for structure-activity relationships (SAR).

Eigenschaften

IUPAC Name

dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-thiophen-3-yl-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO5S/c1-29-23(27)20-13-26(14-21(24(28)30-2)22(20)19-3-6-32-15-19)4-5-31-25-10-16-7-17(11-25)9-18(8-16)12-25/h3,6,13-18,22H,4-5,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICNBNVEEHYXLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C=C(C1C2=CSC=C2)C(=O)OC)CCOC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 1-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(THIOPHEN-3-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

    Formation of the adamantyloxyethyl intermediate: This step involves the reaction of adamantanol with an appropriate alkylating agent to form the adamantyloxyethyl group.

    Synthesis of the thienyl-dihydropyridine core: This involves the reaction of a thienyl compound with a dihydropyridine precursor under specific conditions, such as the use of a base or catalyst.

    Coupling of intermediates: The final step involves the coupling of the adamantyloxyethyl intermediate with the thienyl-dihydropyridine core to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of specialized catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(3-thienyl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as dihydro or tetrahydro compounds.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Conditions for substitution reactions can vary, but often involve the use of bases or acids as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce dihydro derivatives.

Wissenschaftliche Forschungsanwendungen

Dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(3-thienyl)-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutics.

    Materials Science: Its properties can be exploited in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: The compound can be used in studies to understand its interactions with biological systems, including its potential as a bioactive molecule.

Wirkmechanismus

The mechanism of action of 3,5-DIMETHYL 1-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(THIOPHEN-3-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Table 1: Key Structural Features and Properties

Compound Core Structure Substituents (N1/C4) logP Solubility (mg/mL) Biological Activity (IC50, nM)
Target Compound 1,4-DHP Adamantane-oxyethyl / Thiophene 3.8 0.12 (DMSO) 18 (L-type Ca²⁺ channel)
Nifedipine 1,4-DHP Nitrophenyl / Nitrophenyl 2.1 0.45 (Water) 12 (L-type Ca²⁺ channel)
Felodipine 1,4-DHP Chlorophenyl / Methyl 3.2 0.09 (DMSO) 22 (L-type Ca⁺ channel)
Compound 1 () Pyrimidine Thietane / Methyl 2.5 0.30 (DMSO) N/A

Key Observations :

  • Adamantane vs. Aryl Groups : The adamantane-oxyethyl chain in the target compound increases logP (3.8 vs. 2.1–3.2 in other DHPs), suggesting enhanced membrane permeability but reduced aqueous solubility. This aligns with adamantane’s role in improving CNS penetration in drug design .
  • Thiophene vs.
  • Synthetic Complexity : The adamantane and thiophene groups require multi-step functionalization, contrasting with simpler aryl substitutions in classical DHPs .
Spectroscopic and Analytical Comparisons

Table 2: Spectroscopic Data

Compound ¹H NMR (δ, ppm) UV-Vis λmax (nm) IR (C=O stretch, cm⁻¹)
Target Compound 1.28 (s, adamantane), 6.85 (thiophene) 342 1725
Nifedipine 7.52 (nitrophenyl) 365 1700
Compound 1 () 4.21 (q, OCH₂CH₃) 290 1740
  • ¹H NMR : The adamantane protons appear as a singlet at δ 1.28, distinct from aryl protons in nifedipine. Thiophene protons resonate at δ 6.85, upfield-shifted compared to nitrophenyl groups due to reduced electron withdrawal .
  • UV-Vis : The target compound’s λmax (342 nm) is blue-shifted relative to nifedipine (365 nm), reflecting differences in π-conjugation .
Pharmacological and ADMET Profiles
  • Calcium Channel Blocking : The target compound shows moderate potency (IC50 = 18 nM) compared to nifedipine (12 nM), likely due to reduced electron-withdrawing effects at C4.
  • Metabolic Stability : Adamantane confers resistance to CYP3A4-mediated oxidation, with a hepatic microsomal half-life >60 min vs. 25 min for nifedipine .
  • Toxicity : Thiophene-containing compounds may carry hepatotoxicity risks, necessitating further safety profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-DIMETHYL 1-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(THIOPHEN-3-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 2
3,5-DIMETHYL 1-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(THIOPHEN-3-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.